molecular formula C29H30N2O6S B15028460 N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-(4-methoxyphenoxy)acetamide

N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B15028460
M. Wt: 534.6 g/mol
InChI Key: PTYYBQNAOGCDMJ-UHFFFAOYSA-N
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Description

“N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-(4-methoxyphenoxy)acetamide” is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-(4-methoxyphenoxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzothiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the pentyl group: This can be achieved through alkylation reactions.

    Coupling with 4-methoxyphenoxyacetic acid: This final step might involve esterification or amidation reactions under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzothiazine core or the methoxy group.

    Reduction: Reduction reactions could target the carbonyl groups or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential in treating various diseases.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-(4-methoxyphenoxy)acetamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-benzoyl-2H-1,2-benzothiazin-4-yl)-acetamide
  • N-(2-pentyl-2H-1,2-benzothiazin-4-yl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

The uniqueness of “N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-(4-methoxyphenoxy)acetamide” lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C29H30N2O6S

Molecular Weight

534.6 g/mol

IUPAC Name

N-(3-benzoyl-1,1-dioxo-2-pentyl-1λ6,2-benzothiazin-4-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C29H30N2O6S/c1-3-4-10-19-31-28(29(33)21-11-6-5-7-12-21)27(24-13-8-9-14-25(24)38(31,34)35)30-26(32)20-37-23-17-15-22(36-2)16-18-23/h5-9,11-18H,3-4,10,19-20H2,1-2H3,(H,30,32)

InChI Key

PTYYBQNAOGCDMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)COC3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4

Origin of Product

United States

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